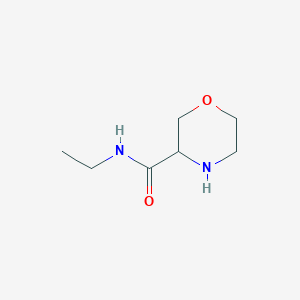

N-ethylmorpholine-3-carboxamide

Description

Structure

3D Structure

Properties

Molecular Formula |

C7H14N2O2 |

|---|---|

Molecular Weight |

158.20 g/mol |

IUPAC Name |

N-ethylmorpholine-3-carboxamide |

InChI |

InChI=1S/C7H14N2O2/c1-2-8-7(10)6-5-11-4-3-9-6/h6,9H,2-5H2,1H3,(H,8,10) |

InChI Key |

YXPUXZPDWSEQPD-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1COCCN1 |

Origin of Product |

United States |

Structural Elucidation and Advanced Characterization of N Ethylmorpholine 3 Carboxamide and Its Derivatives

Spectroscopic Analysis for Molecular Structure Determination

Spectroscopic techniques are indispensable for elucidating the molecular structure of novel compounds. By probing the interactions of molecules with electromagnetic radiation, methods such as Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy reveal detailed information about the connectivity of atoms, the electronic environment of nuclei, molecular mass, and the presence of specific functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for determining the structure of organic molecules in solution. It relies on the magnetic properties of atomic nuclei, providing detailed information about the chemical environment, connectivity, and spatial proximity of atoms within a molecule.

One-Dimensional NMR (¹H, ¹³C)

One-dimensional NMR provides fundamental information about the types and numbers of protons (¹H) and carbon atoms (¹³C) in a molecule. The chemical shift of each nucleus is highly sensitive to its local electronic environment, allowing for the differentiation of atoms within the molecular structure.

For N-ethylmorpholine-3-carboxamide, the expected ¹H NMR spectrum would feature distinct signals for the protons of the ethyl group and the morpholine (B109124) ring. The ethyl group would present as a triplet for the methyl (CH₃) protons coupled to the adjacent methylene (B1212753) protons, and a quartet for the methylene (CH₂) protons coupled to the methyl protons. The protons of the morpholine ring would appear as a series of complex multiplets, with chemical shifts influenced by the adjacent oxygen and nitrogen atoms, as well as the carboxamide substituent at the C3 position. The amide proton (N-H) would typically appear as a broad singlet.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound Predicted values based on analogous structures.

| Atom Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Ethyl -CH₃ | ~1.1 (triplet) | ~12-15 |

| Ethyl -CH₂-N | ~2.5 (quartet) | ~48-52 |

| Morpholine Ring H/C | ~2.6-4.0 (multiplets) | ~45-70 |

| Amide -C=O | - | ~170-175 |

| Amide -NH | ~7.5-8.5 (broad singlet) | - |

Two-Dimensional NMR (COSY, HSQC, HMBC, ROESY)

Two-dimensional NMR experiments provide crucial information about the connectivity between atoms, which is essential for assembling the complete molecular structure.

COSY (Correlation Spectroscopy) reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For this compound, COSY would show correlations between the ethyl CH₂ and CH₃ protons, and among the neighboring protons within the morpholine ring, helping to trace the carbon backbone.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded carbon atoms to their attached protons. This powerful experiment allows for the unambiguous assignment of each carbon signal in the ¹³C spectrum by linking it to its corresponding proton signal in the ¹H spectrum.

HMBC (Heteronuclear Multiple Bond Correlation) detects longer-range couplings between protons and carbons over two or three bonds. This is critical for identifying quaternary carbons (like the amide carbonyl) and for connecting different fragments of the molecule. For instance, HMBC spectra would show a correlation from the amide N-H proton to the amide carbonyl carbon (²JCH) and the carbon at position 3 of the morpholine ring (²JCH).

ROESY (Rotating-frame Overhauser Effect Spectroscopy) identifies protons that are close to each other in space, regardless of whether they are bonded. This provides insights into the molecule's three-dimensional conformation and stereochemistry.

In studies of complex N-substituted morpholine derivatives, these 2D NMR techniques have been essential for establishing through-bond and through-space correlations, confirming the proposed structures. nih.gov

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Analysis

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and, through analysis of fragmentation patterns, offers valuable clues about its structure. libretexts.org For this compound (C₇H₁₄N₂O₂), the calculated molecular weight is approximately 158.19 g/mol . The high-resolution mass spectrum would show a molecular ion peak (M⁺) confirming this mass.

Electron impact ionization typically causes the molecular ion to break apart into smaller, characteristic fragment ions. The fragmentation of this compound is expected to proceed via several pathways common to amines and amides. libretexts.orgcore.ac.uk Key fragmentation events would likely include:

Alpha-cleavage: The loss of a methyl radical (•CH₃, mass 15) from the ethyl group to form a stable iminium ion.

Ring Fragmentation: Cleavage of the morpholine ring, leading to characteristic fragment ions. A common fragmentation pathway for morpholine itself results in a prominent peak at m/z 57. researchgate.net

Amide Cleavage: Cleavage of the bond between the morpholine ring and the carboxamide group.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment |

| 158 | [M]⁺ (Molecular Ion) |

| 143 | [M - CH₃]⁺ (Loss of methyl from ethyl group) |

| 86 | [Morpholine-C=O]⁺ fragment |

| 72 | [Ethyl-C(O)NH₂]⁺ fragment |

| 57 | [C₃H₅O]⁺ fragment from morpholine ring cleavage |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. copbela.org The IR spectrum of this compound would display several characteristic absorption bands confirming its structure.

The most prominent signals would be associated with the amide group. A strong, sharp absorption band between 1640 and 1700 cm⁻¹ is characteristic of the C=O (carbonyl) stretching vibration, often referred to as the Amide I band. copbela.org The N-H stretching vibration of the secondary amide would appear in the region of 3200-3400 cm⁻¹. Other key absorptions include the C-H stretching of the aliphatic ethyl and morpholine groups (typically 2850-3000 cm⁻¹), the C-O-C stretching of the ether linkage in the morpholine ring (around 1100 cm⁻¹), and the C-N stretching vibration (1000-1250 cm⁻¹). researchgate.netchemicalbook.comresearchgate.net

Table 3: Characteristic Infrared Absorption Bands for this compound

| Vibrational Mode | Functional Group | Expected Wavenumber (cm⁻¹) | Intensity |

| N-H Stretch | Secondary Amide | 3200 - 3400 | Medium |

| C-H Stretch | Aliphatic | 2850 - 3000 | Medium |

| C=O Stretch (Amide I) | Amide Carbonyl | 1640 - 1700 | Strong |

| C-N Stretch | Amine/Amide | 1000 - 1250 | Medium |

| C-O-C Stretch | Ether | ~1100 | Strong |

X-ray Crystallography for Solid-State Structural Determination

While NMR provides the structure in solution, X-ray crystallography reveals the precise three-dimensional arrangement of atoms in the solid state. This technique involves directing X-rays at a single crystal of the compound and analyzing the resulting diffraction pattern. It provides highly accurate data on bond lengths, bond angles, and torsional angles, defining the molecule's conformation and how it packs into a crystal lattice. springernature.com

No crystal structure for this compound itself has been reported in the literature. However, crystallographic analysis of related morpholine derivatives provides insight into the type of data obtained. For example, the crystal structure of 1,2-dimorpholinoethane (B162056) was determined by single-crystal X-ray diffraction, revealing its molecular geometry and intermolecular interactions in the solid state. mdpi.com Such an analysis for this compound would definitively establish the chair conformation of the morpholine ring and the relative orientation of the ethyl and carboxamide substituents.

Table 4: Illustrative Crystal Data for a Related Morpholine Compound (1,2-dimorpholinoethane)

| Parameter | Value |

| Chemical Formula | C₁₀H₂₀N₂O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/n |

| a (Å) | 6.0430(3) |

| b (Å) | 8.0805(3) |

| c (Å) | 11.1700(4) |

| β (°) | 97.475(2) |

| Volume (ų) | 540.80(4) |

| Z (molecules/cell) | 2 |

| Data for 1,2-dimorpholinoethane, presented for illustrative purposes. mdpi.com |

Conformational Analysis and Investigation of Intramolecular Interactions (e.g., Hydrogen Bonding)

The three-dimensional structure of this compound is determined by the conformational preferences of the morpholine ring, the orientation of the N-ethylcarboxamide substituent, and the potential for intramolecular interactions. In the absence of specific X-ray crystallographic or advanced nuclear magnetic resonance (NMR) data for this compound, its conformational behavior can be inferred from theoretical principles and experimental data from analogous structures.

The morpholine ring is known to predominantly adopt a stable chair conformation, similar to cyclohexane. nih.gov This arrangement minimizes torsional and steric strain. In this conformation, substituents at the 3- and 4-positions can be oriented in either axial or equatorial positions. For the this compound, this leads to several possible low-energy conformers.

The primary conformational questions for this molecule involve:

The chair conformation of the morpholine ring.

The orientation (axial or equatorial) of the carboxamide group at the C3 position.

The rotational isomerism (rotamers) around the amide C-N bond.

The potential for intramolecular hydrogen bonding.

Detailed Research Findings

Studies on related substituted morpholine and carboxamide derivatives provide a framework for understanding the structural characteristics of this compound.

Morpholine Ring Conformation: The morpholine ring strongly prefers a chair conformation. nih.gov In related molecules, such as 4-Morpholinecarboxamidine, X-ray diffraction studies have confirmed the adoption of a chair form in the solid state. nih.gov This is the most energetically favorable arrangement, avoiding the higher energy of boat or twist-boat conformations.

Substituent Orientation: The carboxamide group at the C3 position can be either equatorial or axial. Generally, for steric reasons, larger substituents on six-membered rings prefer the more spacious equatorial position. Computational and spectroscopic studies on similar heterocyclic systems consistently show a lower energy for the equatorial conformer.

Amide Bond Rotamers: The amide bond (OC-N) has a significant partial double bond character, which restricts free rotation. This results in two planar rotamers: trans and cis. For secondary amides like the N-ethylcarboxamide group, the trans conformation, where the carbonyl oxygen and the N-H proton are on opposite sides of the C-N bond, is sterically favored and typically lower in energy than the cis conformation. The energy barrier to rotation is significant enough that these rotamers can often be observed as distinct species on the NMR timescale at low temperatures.

Intramolecular Hydrogen Bonding: An important structural feature to consider is the possibility of intramolecular hydrogen bonding. A hydrogen bond could potentially form between the amide proton (N-H) as the donor and the morpholine ring's oxygen or nitrogen atom as the acceptor.

N-H···O (morpholine oxygen) Interaction: Formation of this hydrogen bond would require the molecule to adopt a specific conformation that brings the amide N-H group into proximity with the ring oxygen. This would likely involve an axial orientation of the carboxamide group, creating a pseudo-ring system.

N-H···N (morpholine nitrogen) Interaction: A hydrogen bond to the morpholine nitrogen is also conceivable. Studies on other complex carboxamides have shown that intramolecular N-H···N hydrogen bonds can stabilize certain conformations. nih.gov

The presence and strength of such bonds are highly dependent on the solvent environment. In non-polar solvents, intramolecular interactions are more favored, whereas in polar, hydrogen-bond-accepting solvents, intermolecular hydrogen bonds with the solvent molecules may dominate. nih.gov

Expected Conformational Data

Based on the analysis of related structures, a theoretical model for the most stable conformer of this compound would feature:

A chair conformation for the morpholine ring.

An equatorially positioned N-ethylcarboxamide group to minimize steric hindrance.

A trans configuration for the amide bond.

The table below outlines the expected dihedral angles for such a conformation. Dihedral angles describe the rotation around a chemical bond and are crucial for defining the 3D structure.

Table 1: Predicted Key Dihedral Angles for the Lowest-Energy Conformer of this compound

| Dihedral Angle | Atoms Involved (Example) | Predicted Value (Approx.) | Conformation |

| Morpholine Ring | C5-O1-C2-C3 | ~60° | Gauche |

| Morpholine Ring | N4-C3-C2-O1 | ~-60° | Gauche |

| Amide Bond | O=C-N(amide)-H | ~180° | trans (anti-periplanar) |

| Substituent Orientation | N4-C3-C(amide)-N(amide) | ~180° | Equatorial (anti-periplanar) |

| Ethyl Group | C(amide)-N(amide)-CH₂-CH₃ | ~180° | Anti |

Investigation of Intramolecular Interactions

Spectroscopic techniques like FT-IR and NMR would be essential to experimentally verify these conformational features.

FT-IR Spectroscopy: The stretching frequency of the amide N-H bond is sensitive to hydrogen bonding. An intramolecularly hydrogen-bonded N-H group would typically show a broader absorption band at a lower wavenumber compared to a "free" N-H group.

NMR Spectroscopy: Advanced 2D NMR techniques, particularly Nuclear Overhauser Effect Spectroscopy (NOESY), can provide definitive evidence of spatial proximity between protons. A NOESY experiment could detect correlations between the amide proton and protons on the morpholine ring, confirming specific conformations and the presence of intramolecular interactions. For example, a strong NOE signal between the amide N-H and an axial proton at C5 would support a conformation where the carboxamide group is equatorial.

The table below summarizes the expected spectroscopic evidence for the dominant conformer.

Table 2: Expected Spectroscopic Signatures for Conformational Analysis

| Technique | Observation | Interpretation |

| FT-IR | N-H stretch at ~3400-3450 cm⁻¹ (in dilute non-polar solvent) | Indicates a "free" or weakly interacting amide proton, consistent with a trans amide and equatorial substituent. |

| ¹H NMR | Large coupling constants (J ≈ 8-12 Hz) for the proton at C3 | Suggests an axial orientation for the C3 proton, which implies an equatorial carboxamide group. |

| NOESY | Correlation between amide N-H and morpholine H3 (axial) | Confirms spatial proximity, supporting a trans-amide conformation with an equatorial substituent. |

| NOESY | No strong correlation between amide N-H and morpholine ring oxygen/nitrogen proximal protons | Suggests the absence of a strong, persistent intramolecular hydrogen bond in the dominant conformation. |

Computational and Theoretical Investigations of N Ethylmorpholine 3 Carboxamide

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational method used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. nih.govscispace.com This technique is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a ligand, such as a small molecule, and a biological target, typically a protein. researchgate.netmdpi.com

For morpholine (B109124) derivatives, docking studies have been used to elucidate binding interactions with various enzymes and receptors. For instance, studies on morpholine-substituted tetrahydroquinoline derivatives have used molecular docking to investigate their binding within the mTOR active site, a key protein in cancer pathways. mdpi.com Similarly, docking has been applied to understand the interactions of morpholine-linked thiazolidinone hybrids with bacterial proteins. scispace.com

A hypothetical molecular docking study of N-ethylmorpholine-3-carboxamide would involve preparing the 3D structure of the compound and docking it into the binding site of a selected protein target. The results would be analyzed to predict binding energy (often in kcal/mol) and identify key interactions, such as hydrogen bonds or hydrophobic contacts, between the compound and amino acid residues of the target protein. However, no specific studies performing such an analysis on this compound have been documented in the reviewed literature.

Quantum Chemical Calculations (e.g., DFT methods, G3(MP2)//B3LYP) for Energetic and Structural Properties

Quantum chemical calculations, particularly Density Functional Theory (DFT), are powerful tools for investigating the electronic structure, geometry, and energetic properties of molecules. nih.govmdpi.com These methods can provide insights into molecular stability, reactivity, and spectroscopic properties. researchgate.net

Energetic Effects of Substituents on the Morpholine Ring

The electronic and steric effects of substituents on the morpholine ring can significantly influence a molecule's properties. DFT calculations can quantify these effects by calculating parameters such as molecular electrostatic potential (MEP), frontier molecular orbitals (HOMO-LUMO), and charge distribution. mdpi.comresearchgate.net For example, research on other heterocyclic systems demonstrates how substituents alter the electronic landscape of a molecule, which in turn affects its interaction with biological targets. nih.gov

A theoretical study on this compound would involve optimizing its geometry and calculating these electronic properties. This would help in understanding how the N-ethyl and 3-carboxamide groups influence the reactivity and interaction potential of the morpholine core. At present, such specific calculations for this compound are not available.

Conformational Analysis and Potential Energy Surfaces

Molecules with rotatable bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the stable conformers and the energy barriers between them. researchgate.netacs.org This is crucial as the biological activity of a molecule often depends on its ability to adopt a specific conformation to fit into a binding site.

Quantum chemical methods can be used to perform a systematic scan of the potential energy surface by rotating key dihedral angles in the molecule. This would reveal the low-energy conformations of this compound. While conformational studies have been conducted on various morpholine derivatives, specific data for this compound is absent from the scientific literature.

In Silico Approaches for Structure-Activity Relationship (SAR) Prediction

Structure-Activity Relationship (SAR) studies are fundamental in medicinal chemistry for understanding how the chemical structure of a compound relates to its biological activity. researchgate.netsci-hub.se In silico SAR approaches use computational models to predict the activity of new compounds based on the known activities of a set of related molecules.

General SAR studies on morpholine derivatives have highlighted the importance of specific substitutions for various biological activities. For instance, reviews have noted that substitutions at different positions of the morpholine ring can enhance anticancer or antimicrobial effects. e3s-conferences.orgbohrium.com A comprehensive SAR study of this compound would require a dataset of analogs with varying substituents and their corresponding biological activities. From this, computational models could be built to predict the activity of novel derivatives. Currently, there is no specific SAR data available for this compound.

Machine Learning Applications in Target Identification and Drug Discovery

Machine learning (ML) is increasingly being used in drug discovery to analyze large datasets and make predictions about various aspects of the drug development process, including target identification. researchgate.net ML models can be trained on known drug-target interactions to predict potential new targets for a given compound.

For a novel compound like this compound, ML-based target prediction could be a valuable first step to identify potential biological activities. This would involve representing the molecule as a set of numerical descriptors and using a trained ML model to predict its interaction with a panel of known drug targets. This approach can help prioritize experimental testing. However, the application of machine learning for target identification specifically for this compound has not been reported.

Mechanistic Biochemical Studies and Molecular Target Identification

Enzyme Inhibition and Activation Studies

Cholinesterase Inhibition (Acetylcholinesterase, Butyrylcholinesterase)

Derivatives of morpholine (B109124) carboxamide have been investigated as inhibitors of cholinesterases, enzymes critical to the regulation of the neurotransmitter acetylcholine. Inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE) is a key strategy in the management of Alzheimer's disease. calpaclab.comsemanticscholar.orgmdpi.com

A series of coumarin-3-carboxamide-N-morpholine hybrids were synthesized and evaluated for their ability to inhibit both AChE and BuChE. nih.gov The in-vitro screening demonstrated that while most of these compounds were potent inhibitors of AChE, their activity against BuChE was generally moderate to weak. nih.gov One of the most active compounds against BuChE was an ethylmorpholine derivative, specifically 6-bromo-N-[2-(morpholin-4-yl)ethyl]-2-oxo-2H-chromene-3-carboxamide, which showed activity comparable to the reference drug rivastigmine (B141). nih.gov Another compound in the series, a propylmorpholine derivative (5g), was found to be 1.78 times more potent than rivastigmine against AChE. nih.gov Kinetic and molecular docking studies of this related compound confirmed its ability to bind to both the catalytic active site and the peripheral anionic site of AChE. nih.gov

Similarly, a series of novel 4-N-phenylaminoquinoline derivatives incorporating a morpholine group were designed and found to be dual inhibitors of both AChE and BChE. semanticscholar.org The inhibitory potency of these compounds was found to be closely linked to the length of the methylene (B1212753) side chain and the substituents on the 4-N-phenyl ring. semanticscholar.org

| Compound Class | Target Enzyme | Key Findings | Reference Compound |

| Coumarin-3-carboxamide-N-morpholine hybrids | Acetylcholinesterase (AChE) | Potent inhibition, with one derivative being 1.78 times more active than the reference. | Rivastigmine |

| Coumarin-3-carboxamide-N-morpholine hybrids | Butyrylcholinesterase (BuChE) | Moderate to weak inhibition, with one ethylmorpholine derivative showing activity comparable to the reference. | Rivastigmine |

| 4-N-phenylaminoquinoline-morpholine derivatives | AChE and BuChE | Acted as dual inhibitors with potency influenced by side chain length and substitutions. | Galantamine |

Poly(ADP-ribose)polymerase-1 (PARP-1) Inhibition

PARP-1 is a nuclear enzyme that plays a crucial role in DNA repair. nih.gov Its inhibition is a validated strategy in cancer therapy, particularly for cancers with deficiencies in other DNA repair pathways like BRCA mutations. nih.govnih.gov The design of PARP-1 inhibitors often incorporates a carboxamide moiety to mimic the nicotinamide (B372718) portion of its substrate, NAD+. nih.govmdpi.com

While direct studies on N-ethylmorpholine-3-carboxamide are limited, research into related structures has highlighted the potential of the morpholine group in PARP inhibition. A study on aminomethylmorpholino nucleosides identified them as novel inhibitors of both PARP1 and PARP2. mdpi.com These compounds bind to the catalytic domains of the enzymes, competing with NAD+. mdpi.com The inhibitory activity was found to be dependent on the nitrogenous base used in the conjugate and the specific linkage between the morpholino nucleoside and ADP. mdpi.com This suggests that the morpholine ring can be a valuable component in the design of new PARP inhibitors. However, other studies on different scaffolds, such as 3-oxoisoindoline-4-carboxamides, have also shown potent PARP inhibition without a morpholine group, indicating its contribution is context-dependent. researchgate.net

| Compound Class | Target Enzyme | Mechanism of Action | Key Findings |

| Aminomethylmorpholino Nucleosides | PARP1 and PARP2 | Competitive inhibition with NAD+ at the catalytic domain. | Inhibition activity depends on the specific nucleobase and linker used in the conjugate. |

Aminoacyl-tRNA Synthetase Inhibition

Aminoacyl-tRNA synthetases (AaRS) are essential enzymes that catalyze the first step of protein synthesis by attaching the correct amino acid to its corresponding tRNA. nih.govnih.gov Inhibition of these enzymes halts protein synthesis, making them attractive targets for antimicrobial agents. nih.govrsc.org

Currently, there is no publicly available research specifically investigating this compound or its direct derivatives as inhibitors of aminoacyl-tRNA synthetases. The field of AaRS inhibitors is dominated by other chemical classes, including natural products and their derivatives, as well as analogs of reaction intermediates. rsc.orgmedchemexpress.com

QcrB (Menaquinol Cytochrome c Oxidoreductase) Inhibition

QcrB is a subunit of the cytochrome bcc-aa3 terminal oxidase complex in Mycobacterium tuberculosis, which is essential for the bacterium's energy metabolism through oxidative phosphorylation. nih.govplos.org Inhibition of QcrB is a promising strategy for developing new anti-tuberculosis drugs. nih.govresearchgate.net

A series of morpholino-thiophenes (MOTs) containing a thiophene-2-carboxamide core have been identified as potent inhibitors of M. tuberculosis. acs.orgnih.gov Mode-of-action studies confirmed that this novel scaffold targets the QcrB subunit. acs.orgnih.govdundee.ac.uk Structure-activity relationship (SAR) studies on these compounds highlighted the importance of the morpholine side chain. Replacing the morpholine with a hydrogen or a piperidine (B6355638) ring led to a loss of activity. acs.org While modifications like creating a morpholin-3-one (B89469) improved metabolic stability, it resulted in a significant drop in potency. acs.org These findings indicate that the morpholine ring is a critical component for the anti-tubercular activity of this class of QcrB inhibitors.

| Compound Class | Target Organism | Target Enzyme | Key Findings on Morpholine Moiety |

| Morpholino-thiophenes (MOTs) | Mycobacterium tuberculosis | QcrB | The morpholine ring is critical for inhibitory activity; its replacement leads to loss of potency. |

FXIIa Inhibition

Factor XIIa (FXIIa) is a serine protease involved in the intrinsic pathway of blood coagulation. nih.gov Its inhibition is being explored as a therapeutic strategy for preventing thrombosis without the increased bleeding risk associated with many current anticoagulants. nih.govresearchgate.netbohrium.com

In a search for new small molecule inhibitors of FXIIa, a compound containing a morpholine ring attached to a coumarin (B35378) carboxamide was identified as a low-micromolar inhibitor with an IC50 of 7.9 µM. nih.gov However, molecular modeling suggested that the morpholine ring of this specific compound made unfavorable contacts within a cavity of the enzyme's binding site. nih.gov This indicates that while the broader morpholine carboxamide scaffold can be accommodated, the specific orientation and interactions of the morpholine ring are crucial for potent inhibition and must be optimized in inhibitor design.

| Compound Class | Target Enzyme | IC50 Value | Molecular Modeling Insight |

| Coumarin Carboxamide with Morpholine | Factor XIIa (FXIIa) | 7.9 µM | The morpholine ring made unfavorable contacts in the binding pocket, suggesting a need for structural optimization. |

Other Enzymatic Pathway Modulations

The primary enzymatic targets identified for morpholine carboxamide-based compounds are the cholinesterases, PARP-1, and QcrB, as detailed in the preceding sections. Extensive searches have not revealed significant, well-characterized modulation of other distinct enzymatic pathways by this compound or its closely related analogues. The research focus has remained on the potential applications related to neurodegenerative disease, cancer, and infectious disease through the inhibition of these specific enzymes.

Receptor Agonism and Antagonism Research

The cannabinoid receptor 2 (CB2), a G-protein coupled receptor (GPCR), is a significant therapeutic target, primarily due to its role in mediating anti-inflammatory and analgesic effects without the psychoactive side effects associated with the cannabinoid receptor 1 (CB1). researchgate.netmdpi.com The CB2 receptor is predominantly expressed in immune cells and is involved in regulating the immune response. ijbs.com Research into novel CB2 agonists has identified the N-ethyl morpholine moiety as a key structural component for high-efficacy and selective compounds.

In a study focused on developing potent and selective CB2 agonists, a series of indole (B1671886) derivatives featuring N-ethyl morpholine moieties were synthesized and evaluated. researchgate.net Several of these compounds demonstrated high affinity for the CB2 receptor at low nanomolar concentrations and exhibited excellent selectivity over the CB1 receptor. researchgate.net The most active compound from this series was found to be more potent in its agonistic action on the CB2 receptor than the standard reference drug, GW405833. researchgate.net This highlights the importance of the N-ethylmorpholine structural element, as present in this compound, for potential CB2 receptor agonism.

Table 1: Research Findings on CB2 Agonist Activity of N-Ethyl Morpholine Moiety-Containing Compounds

| Compound Characteristic | Research Finding | Source |

|---|---|---|

| Receptor Affinity | High affinity for CB2 receptor at low nanomolar concentrations. | researchgate.net |

| Receptor Selectivity | High selectivity for CB2 over CB1 (EC50(CB1)/EC50(CB2) > 1000). | researchgate.net |

| In Vitro Potency | The most active compound was more potent than the standard CB2 agonist GW405833. | researchgate.net |

| Therapeutic Potential | Demonstrated potent anti-inflammatory and pain-reversal effects in a rat model of inflammatory hyperalgesia. | researchgate.net |

Trace Amine-Associated Receptor 1 (TAAR1) is a G-protein coupled receptor that modulates monoaminergic systems, making it a promising target for treating neuropsychiatric conditions like schizophrenia. researchgate.netnih.gov Unlike traditional antipsychotics that act on the dopamine (B1211576) D2 receptor, TAAR1 agonists offer a novel therapeutic mechanism. mdpi.com TAAR1 is activated by endogenous trace amines (e.g., β-phenylethylamine, tyramine) and various synthetic compounds. nih.govmdpi.com

Scientific literature indicates that chemical scaffolds containing both morpholine and carboxamide are associated with potent activity at the TAAR1 receptor. researchgate.net This suggests that this compound, which possesses this precise structural combination, has a strong potential for TAAR1 ligand affinity. The development of synthetic TAAR1 ligands is an active area of research, with various carboxamide derivatives having been patented and studied for their agonistic activity. nih.gov The search for novel chemotypes has led to the identification of compounds like 4-(2-aminoethyl)-N-phenylpiperidine-1-carboxamide, which, while based on a piperidine core, underscores the relevance of the carboxamide group in TAAR1 modulation. nih.gov

Table 2: Examples of TAAR1 Ligands and Their Characteristics

| Ligand Type | Example Compound(s) | Key Characteristics | Source |

|---|---|---|---|

| Endogenous Agonists | β-phenylethylamine, p-tyramine, Tryptamine | Naturally occurring amines that activate TAAR1. | researchgate.netmdpi.com |

| Partial Agonist | RO5263397 | Does not produce the adverse metabolic side effects seen with some antipsychotics like olanzapine. | frontiersin.org |

| Full Agonist | Ulotaront (SEP-363856) | A TAAR1/5-HT1A receptor agonist with promising results in clinical trials for schizophrenia. | mdpi.com |

| Antagonist | EPPTB | A selective TAAR1 antagonist used in research to study receptor function. | nih.gov |

Investigation of Specific Intracellular Biochemical Pathways

Following a comprehensive search of publicly available scientific literature, no direct evidence was found to link this compound to the activation of the Nitric Oxide (NO)/cGMP signaling pathway. This pathway involves the generation of NO, which activates soluble guanylate cyclase (sGC) to produce cyclic guanosine (B1672433) monophosphate (cGMP), a second messenger that mediates various physiological effects, including vasodilation and neuromodulation. ijbs.comnih.gov

A thorough review of available research literature did not yield any specific information regarding the modulation of calcium channels by this compound. Calcium channels are critical ion channels that regulate calcium influx into cells, a process vital for neurotransmitter release, muscle contraction, and gene expression. nih.govnih.gov

Exploration of Polypharmacology and Multi-Target Engagement

Polypharmacology, the ability of a single compound to interact with multiple targets, is a growing area of interest in drug discovery. The structural features of this compound suggest a high potential for multi-target engagement. This is based on the known promiscuity of both the morpholine and carboxamide functionalities in interacting with a diverse range of proteins.

Potential for Multi-Target Engagement by the Morpholine Moiety:

The morpholine ring is a key component in numerous drugs with a variety of molecular targets. Its presence suggests that this compound could potentially interact with a similar spectrum of proteins. The flexible conformation of the morpholine ring allows it to serve as a scaffold, positioning other functional groups for optimal interaction with target sites. nih.gov Furthermore, the nitrogen and oxygen heteroatoms can participate in hydrogen bonding, a crucial interaction for ligand-receptor binding. taylorandfrancis.com

A review of morpholine-containing compounds reveals their interaction with a wide range of biological targets, including but not limited to:

Kinases: The morpholine moiety is a common feature in many kinase inhibitors, where it can interact with the target protein to modulate its activity. nih.gov

G-protein coupled receptors (GPCRs): Several morpholine derivatives have shown affinity for various GPCRs, including those in the central nervous system. nih.gov

Ion Channels: The modulation of ion channels is another reported activity of morpholine-containing compounds. ontosight.ai

Potential for Multi-Target Engagement by the Carboxamide Moiety:

The carboxamide group is a fundamental structural motif in a vast number of biologically active molecules, including natural products and synthetic drugs. jocpr.com Its ability to form stable hydrogen bonds makes it a versatile anchor for binding to the active sites of various enzymes and receptors. wiley-vch.de This suggests that the carboxamide portion of this compound could contribute significantly to its polypharmacological profile.

Carboxamide derivatives have been shown to interact with a variety of targets, including:

Oncogenic Targets: Many anticancer agents feature a carboxamide group, which interacts with key proteins involved in cancer progression. nih.govnih.gov

Ion Channels: Similar to morpholine derivatives, carboxamide-containing compounds are known to modulate the activity of ion channels, particularly in the context of neurological disorders. ontosight.ai

Enzymes: The carboxamide group can act as a key interacting element with the active sites of various enzymes. wiley-vch.de

The combination of the morpholine and carboxamide functionalities in a single molecule like this compound creates a high probability of interactions with multiple biological targets. The following table summarizes the potential targets based on the known activities of these two functional groups.

| Functional Group | Potential Target Class | Examples of Known Interacting Proteins |

| Morpholine | Kinases | PI3K, mTOR nih.gov |

| GPCRs | Serotonin receptors, Cannabinoid receptors nih.gov | |

| Enzymes | Monoamine Oxidase taylorandfrancis.com | |

| Carboxamide | Oncogenic Targets | Topoisomerase, EGFR, PI3Kα nih.gov |

| Ion Channels | Voltage-gated sodium channels ontosight.ai | |

| Enzymes | N-myristoyltransferase plos.org |

Detailed biochemical and molecular docking studies would be necessary to confirm the specific targets of this compound and to fully elucidate its polypharmacological profile. However, the analysis of its constituent chemical groups strongly suggests a molecule with the potential for rich and complex interactions with multiple biological systems.

Structure Activity Relationship Sar Studies and Pharmacophore Analysis

Systemic Exploration of Substituent Effects on Biological Activity

The morpholine (B109124) ring is a versatile heterocyclic moiety frequently incorporated into drug candidates to enhance their pharmacological properties. researchgate.nete3s-conferences.orgbohrium.come3s-conferences.org SAR studies on various morpholine-containing compounds have revealed that the nature and position of substituents on the morpholine ring can significantly influence their biological activity. researchgate.nete3s-conferences.orgbohrium.come3s-conferences.org

The carboxamide linkage is another critical element of the scaffold. The hydrogen bonding capabilities of the amide group, along with the nature of the substituent attached to the amide nitrogen, are pivotal for target recognition and binding affinity. Systematic variations of the substituent on the carboxamide nitrogen would be a logical step in exploring the SAR of this scaffold.

A hypothetical SAR exploration for a series of N-ethylmorpholine-3-carboxamide derivatives could involve the synthesis and biological evaluation of analogs with diverse substituents at key positions. The following table illustrates a potential set of modifications and their expected impact based on general medicinal chemistry principles.

| Compound | Modification | Rationale for Biological Activity Modulation |

| Analog 1 | Replacement of the N-ethyl group with other alkyl groups (e.g., methyl, propyl) | To probe the influence of steric bulk and lipophilicity on activity. |

| Analog 2 | Introduction of substituents on the morpholine ring (e.g., at C-5 or C-6) | To investigate the impact of conformational changes and additional interaction points. |

| Analog 3 | Variation of the substituent on the carboxamide nitrogen (e.g., aryl, heteroaryl, cycloalkyl groups) | To explore different binding pockets and enhance target-specific interactions. |

| Analog 4 | Isosteric replacement of the morpholine oxygen with sulfur (thiomorpholine) | To assess the effect of altering the heteroatom on the ring's electronic properties and conformation. |

These systematic modifications would provide a comprehensive understanding of the SAR, guiding the design of more potent and selective compounds.

Identification of Key Pharmacophoric Elements within the this compound Scaffold

A pharmacophore model outlines the essential three-dimensional arrangement of functional groups that a molecule must possess to exert a specific biological effect. nih.gov For the this compound scaffold, several key pharmacophoric elements can be identified based on its chemical structure and the general principles of drug-target interactions.

The essential features of a pharmacophore model for this scaffold would likely include:

A Hydrogen Bond Acceptor: The oxygen atom of the morpholine ring is a strong hydrogen bond acceptor, capable of forming crucial interactions with hydrogen bond donor residues in a biological target. researchgate.net

A Hydrogen Bond Donor/Acceptor: The amide moiety (-CONH-) provides both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O), enabling it to form multiple hydrogen bonds with a target protein.

A Hydrophobic Feature: The ethyl group attached to the morpholine nitrogen provides a hydrophobic region that can interact with nonpolar pockets in a binding site.

The development of a detailed pharmacophore model would typically involve the use of computational techniques, such as analyzing the binding mode of an active compound within the active site of its target protein. nih.govnih.gov This model would then serve as a 3D query for virtual screening of compound libraries to identify new molecules with the desired biological activity. nih.govnih.gov

Elucidation of Dual Binding Site Mechanisms

The concept of drugs acting on multiple targets or having dual binding site mechanisms is a growing area of interest in drug discovery. While there is no specific literature on the dual binding site mechanisms of this compound itself, the structural features of the scaffold suggest the potential for such interactions.

For instance, the morpholine ring and the substituted carboxamide portion of the molecule could potentially interact with two distinct, yet related, binding sites on a single target or even on two different targets. This could be particularly relevant for complex diseases where targeting a single pathway may not be sufficient.

Elucidating such mechanisms would require a combination of experimental and computational approaches, including:

X-ray Crystallography: To visualize the binding mode of the compound with its target protein(s) at an atomic level.

Site-Directed Mutagenesis: To identify the key amino acid residues involved in binding at each site.

Computational Docking and Molecular Dynamics Simulations: To model and simulate the interactions of the compound with potential dual binding sites.

Understanding these dual binding mechanisms could open up new avenues for designing drugs with enhanced efficacy and a lower propensity for developing resistance.

Design Principles for Enhanced Selectivity and Potency

Based on the SAR and pharmacophore analysis, several design principles can be formulated to enhance the selectivity and potency of this compound analogs.

To Enhance Potency:

Optimize Substituents: Systematically modify the substituents on the carboxamide nitrogen and the morpholine ring to maximize interactions with the target's binding pocket. This could involve introducing groups that form additional hydrogen bonds, electrostatic interactions, or hydrophobic contacts.

Conformational Constraint: Introducing conformational rigidity into the molecule, for example, by incorporating cyclic structures or double bonds, can pre-organize the molecule in its bioactive conformation, leading to a lower entropic penalty upon binding and thus higher potency.

To Enhance Selectivity:

Exploit Structural Differences in Target Sites: If the compound targets a family of related proteins, subtle differences in the amino acid composition of their binding sites can be exploited. Designing substituents that specifically interact with unique residues in the desired target can significantly improve selectivity.

Modulate Physicochemical Properties: Fine-tuning properties such as lipophilicity and pKa can influence the compound's distribution and accumulation in different tissues or cellular compartments, thereby contributing to its selective action.

The following table summarizes key design principles for optimizing this compound derivatives.

| Design Principle | Strategy | Expected Outcome |

| Potency Enhancement | Introduction of specific functional groups to increase binding affinity. | Increased biological activity at lower concentrations. |

| Selectivity Improvement | Exploiting differences between target and off-target binding sites. | Reduced side effects and a better therapeutic window. |

| Optimization of ADME Properties | Modification of lipophilicity and polar surface area. | Improved bioavailability and in vivo efficacy. |

By applying these design principles in an iterative process of design, synthesis, and biological testing, it is possible to develop this compound-based drug candidates with superior therapeutic profiles.

Research on Derivatives and Analogues of N Ethylmorpholine 3 Carboxamide

Synthesis and Biological Evaluation of Novel Morpholine-Carboxamide Hybrids

The synthesis of novel morpholine-carboxamide hybrids often involves coupling a morpholine-containing carboxylic acid with various amine-bearing heterocyclic or aromatic moieties. This approach allows for the creation of a diverse library of compounds with the potential for a broad range of biological activities. For instance, a series of spirocyclopropyl oxindole-piperazine/morpholine-based carboxamides were rationally designed and synthesized to explore their dual inhibitory activity against tubulin polymerization and VEGFR-2 kinase. researchgate.net Among these, one derivative demonstrated significant cytotoxicity against the HepG-2 cancer cell line. researchgate.net

Another study focused on the synthesis of morpholine-thiophene hybrid thiosemicarbazones. nih.gov These compounds were designed to target the urease enzyme, which is implicated in ureolytic bacterial infections. nih.gov The synthetic route typically involves the condensation of thiosemicarbazide (B42300) with appropriate aldehydes or ketones. nih.gov The resulting derivatives were evaluated for their in vitro urease inhibition potential, with many showing greater potency than the standard inhibitor, thiourea. nih.gov

The incorporation of the morpholine (B109124) ring into drug molecules has been shown to enhance potency by facilitating molecular interactions with target proteins or by improving the pharmacokinetic profile. nih.gov

Indole-Morpholine Carboxamide Conjugates and Analogues

The conjugation of indole (B1671886) and morpholine moieties through a carboxamide linker has yielded compounds with significant biological potential, particularly as anticancer agents. nih.gov The synthesis of these conjugates generally involves the coupling of an indole-2-carboxylic acid derivative with a morpholine-containing amine. nih.gov

In one study, a series of indole-2-carboxamide derivatives were synthesized and evaluated for their antiproliferative activity against several cancer cell lines. nih.gov The most active compounds were further investigated for their mechanistic activity as dual inhibitors of EGFR and CDK2. nih.gov These compounds were also shown to induce apoptosis through the activation of caspases and modulation of apoptotic proteins like Cytochrome C, Bax, and Bcl2. nih.gov Specifically, certain indole-2-carboxamide derivatives were found to significantly increase the levels of Cytochrome C in MCF-7 human breast cancer cells, indicating the induction of the intrinsic apoptotic pathway. nih.gov

Another area of research has focused on indole-2-carboxamides as allosteric modulators of the cannabinoid CB1 receptor. nih.gov The prototypical allosteric modulator, 5-Chloro-3-ethyl-N-(4-(piperidin-1-yl)phenethyl)-1H–indole-2-carboxamide (ORG27569), has served as a scaffold for the design of novel modulators with photoactivatable functionalities. nih.gov These modifications aim to provide tools for photo-affinity labeling and mapping the allosteric binding site of the CB1 receptor. nih.gov

Coumarin-Morpholine Carboxamide Hybrids

The hybridization of coumarin (B35378) and morpholine through a carboxamide linkage has emerged as a promising strategy for developing new anticancer agents. A series of novel morpholine-linked coumarin-triazole hybrids were synthesized and evaluated for their anti-proliferative potential against a panel of human cancer cell lines. nih.govresearchgate.net

One of the most potent compounds from this series, {7-((1-(2,4-dichlorobenzyl)-1H-1,2,3-triazol-4-yl) methoxy)-4-((2,6-dimethylmorpholino) methyl)-2H-chromen-2-one}, demonstrated significant growth inhibition against MG-63 bone cancer cells with a low micromolar IC50 value. nih.govresearchgate.net Further mechanistic studies revealed that this compound induces apoptosis, characterized by morphological changes, sub-G1 phase arrest, an increased percentage of apoptotic cells, a decrease in mitochondrial membrane potential, and an increase in reactive oxygen species levels. nih.govresearchgate.net The compound was also found to reduce the expression of Galectin-1 (Gal-1) in a dose-dependent manner and bind to Gal-1 with a high affinity. nih.gov

Another study focused on coumarin-3-carboxamide derivatives, which were found to exhibit potent anticancer activity, particularly against HepG2 and HeLa cancer cell lines. mdpi.com The presence of a benzamide (B126) functionality was identified as an important feature for their anticancer activity, with molecular docking studies suggesting binding to the active site of the CK2 enzyme. mdpi.com

Benzofuran-Morpholine Carboxamide Derivatives

Benzofuran-morpholine carboxamide derivatives represent another class of compounds with significant therapeutic potential. The benzofuran (B130515) scaffold is a privileged structure in medicinal chemistry, being present in numerous natural products and synthetic drugs with diverse biological activities. mdpi.comniscpr.res.in

A series of new 3-(glycinamido)-benzofuran-2-carboxamide and 3-(β-alanamido)-benzofuran-2-carboxamide derivatives were synthesized and evaluated for their in vitro antimicrobial, anti-inflammatory, and antioxidant activities. researchgate.net The synthesis involved a multi-step process starting from salicylaldehyde. niscpr.res.inresearchgate.net

Furthermore, a modular synthetic strategy has been developed to access elaborate C3-substituted benzofuran-2-carboxamide (B1298429) derivatives. mdpi.comchemrxiv.org This approach utilizes an 8-aminoquinoline-directed C–H arylation to install various aryl substituents at the C3 position of the benzofuran scaffold, followed by a transamidation reaction to introduce the carboxamide functionality. mdpi.comchemrxiv.org This method provides an efficient route to a diverse range of structurally complex benzofuran derivatives for screening purposes. chemrxiv.org

Pyrazole-Morpholine Carboxamide Analogues

The pyrazole (B372694) ring is a key heterocyclic motif found in numerous biologically active compounds. jocpr.comnih.gov The combination of a pyrazole core with a morpholine carboxamide has led to the development of novel compounds with a range of pharmacological activities, including antimicrobial and anticancer effects. jocpr.com

A novel series of N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamide derivatives were synthesized and screened for their antimicrobial and antifungal activities. jocpr.com The synthesis involved the reaction of a pyrazole carboxylic acid with different aromatic acid chlorides. jocpr.com

In another study, pyrazol-furan carboxamide analogues were designed and synthesized as novel Akt kinase inhibitors. nih.gov Several of these compounds exhibited potent Akt1 inhibitory activity and favorable cytotoxicities against cancer cell lines. nih.gov The most promising compound also showed activity against related AGC kinases but was specific over kinases from other subfamilies. nih.gov Western blot analysis confirmed that this compound could significantly suppress the phosphorylation of Akt substrates in cancer cells. nih.gov

Thiophene-Morpholine Carboxamide Derivatives

Thiophene-containing compounds are known for their wide range of biological activities, including anticancer and antimicrobial properties. nih.govrsc.org The incorporation of a morpholine carboxamide moiety into a thiophene (B33073) scaffold has been explored to develop new therapeutic agents.

Research has shown that thiophene-2-carboxamide derivatives can exhibit significant cytotoxic effects against various cancer cell lines. mdpi.com For example, a series of four compounds with a thiophene carboxamide scaffold were synthesized and evaluated. mdpi.com Two of these compounds showed significant cytotoxicity against A375, HT-29, and MCF-7 cancer cell lines. mdpi.com Further investigation into the mechanism of action revealed that the most potent compound induced caspase 3/7 activation, mitochondrial depolarization, and a decrease in reactive oxygen species production, with high selectivity for cancer cells over normal cells. mdpi.com

Additionally, morpholine-thiophene hybrid thiosemicarbazones have been synthesized and evaluated as urease inhibitors for the potential treatment of ureolytic bacterial infections. nih.gov The presence of both the thiophene and morpholine rings was found to contribute to their potent inhibitory efficacy against urease. nih.gov

Strategic Modifications for Modulating Specific Biological Activities (e.g., Antiproliferative Effects, P-glycoprotein Inhibition)

Strategic modifications of the morpholine-carboxamide scaffold are crucial for optimizing biological activity and selectivity. These modifications can target specific biological processes, such as cell proliferation and drug resistance mechanisms like P-glycoprotein (P-gp) efflux.

For modulating antiproliferative effects, researchers have explored various structural alterations. For instance, in the development of rigosertib-inspired antiproliferative agents, modifications on the 7-deazahypoxanthine (B613787) C7/C8 ring systems were investigated. nih.gov The introduction of a para-morpholine group at the C8 position of a 7-deazahypoxanthine analogue, combined with a terminal alkyne, resulted in a compound with excellent antiproliferative activity. nih.gov In contrast, introducing a para-morpholino group at the C7-aryl ring led to a significant decrease in activity. nih.gov

To overcome P-gp-mediated multidrug resistance, a strategy involves the design of P-gp inhibitors. nih.gov In a study on tetrahydroisoquinoline-based P-gp modulators, structural modifications were made to the biphenyl (B1667301) core of a known P-gp inhibitor. nih.gov The aim was to improve selectivity towards P-gp over other ABC transporters. nih.gov Several of the newly synthesized compounds proved to be fairly selective for P-gp and were capable of restoring the toxicity of doxorubicin (B1662922) in resistant cancer cells. nih.gov

The replacement of a morpholine ring with a bridged morpholine in pyrazolopyrimidine inhibitors led to a dramatic improvement in mTOR-targeting selectivity over PI3Kα. researchgate.net This highlights how subtle structural changes can profoundly impact target selectivity.

Below is a table of some of the discussed compounds and their reported biological activities.

| Compound Class | Specific Derivative Example | Biological Activity | Research Focus |

| Spirocyclopropyl oxindole-piperazine/morpholine based carboxamides | Compound 8u | Potent cytotoxicity against HepG-2 cell line (IC50 = 1.88 ± 0.83 μM) and VEGFR-2 kinase inhibition (IC50 = 1.52 ± 0.08 μM) | Dual inhibition of tubulin polymerization and VEGFR-2 kinase for anticancer activity. researchgate.net |

| Indole-2-carboxamides | Compounds 5d, 5e, 5h | Increased Cytochrome C levels in MCF-7 cells by 14, 16, and 13 times, respectively. | Induction of apoptosis in cancer cells. nih.gov |

| Coumarin-triazole-morpholine hybrids | Compound 6n | Significant growth inhibition against MG-63 cells (IC50 = 0.80 ± 0.22 μM). | Anticancer activity through apoptosis induction and Gal-1 inhibition. nih.govresearchgate.net |

| Coumarin-3-carboxamides | 4-fluoro and 2,5-difluoro benzamide derivatives (14b and 14e) | Potent activity against HepG2 (IC50 = 2.62–4.85 μM) and HeLa (IC50 = 0.39–0.75 μM) cancer cell lines. | Anticancer activity, likely through CK2 enzyme inhibition. mdpi.com |

| Pyrazol-furan carboxamide analogues | Compound 25e | Potent Akt1 inhibitory activity and favorable cytotoxicity. | Development of Akt kinase inhibitors for cancer therapy. nih.gov |

| Thiophene carboxamide derivatives | Compound MB-D2 | Significant cytotoxic effect on A375, HT-29, and MCF-7 cancer cell lines. | Selective anticancer activity through caspase activation and mitochondrial depolarization. mdpi.com |

| 7-Deazahypoxanthine derivatives | Analogue 27 (para-morpholine at C8 and terminal alkyne) | Excellent antiproliferative activity (25 ± 2 nM). | Development of potent antiproliferative agents. nih.gov |

| Tetrahydroisoquinoline-based P-gp modulators | Compounds 5a, 5d, 12d | Capable of restoring doxorubicin toxicity in resistant cancer cells. | Overcoming P-gp mediated multidrug resistance. nih.gov |

Advanced Research Applications and Future Directions

Application in Chemical Probe Development for Biological Systems

Chemical probes are essential small molecules used to study and manipulate biological systems. The morpholine (B109124) scaffold is a common feature in bioactive compounds due to its favorable physicochemical properties, including metabolic stability and aqueous solubility. These characteristics are desirable in the design of chemical probes.

While there is no direct literature on N-ethylmorpholine-3-carboxamide as a chemical probe, the related compound, morpholine-4-carboxamide, has been noted for its potential to interact with biological targets such as cannabinoid receptor 2 (CB2) and its inhibitory effects on DNA polymerases and caspase activation. biosynth.com This suggests that derivatives of morpholine carboxamide, including the N-ethylated form at the 3-position, could be explored for developing novel chemical probes. The ethyl group could modulate target affinity and selectivity, offering a starting point for structure-activity relationship (SAR) studies to develop potent and selective probes for various biological targets.

Exploration of Synthetic Accessibility for Lead Compound Development

A critical aspect of lead compound development is the ease of synthesis and the ability to generate a diverse library of analogs for optimization. The synthesis of morpholine derivatives is generally well-established in organic chemistry. researchgate.net The morpholine ring can serve as a versatile scaffold in drug design, allowing for modifications at various positions to fine-tune biological activity and pharmacokinetic properties. e3s-conferences.orgresearchgate.net

The synthesis of This compound would likely involve the amidation of a suitable morpholine-3-carboxylic acid derivative. The accessibility of various substituted morpholine precursors and the straightforward nature of amide bond formation would allow for the generation of a library of analogs. This synthetic tractability is a key advantage when exploring a chemical scaffold for lead compound development, as it enables medicinal chemists to systematically probe the chemical space around a hit compound to improve its potency, selectivity, and drug-like properties. nih.gov

Integration with High-Throughput Screening Methodologies for Novel Compound Discovery

High-throughput screening (HTS) is a cornerstone of modern drug discovery, allowing for the rapid testing of large compound libraries against a specific biological target or cellular phenotype. thermofisher.comnuvisan.com The morpholine moiety is a common feature in many screening libraries due to its prevalence in known drugs and natural products. e3s-conferences.org

While no specific HTS campaigns have been published that identify This compound as a hit, the structural motif of morpholine carboxamide is likely present in numerous commercial and proprietary screening collections. The identification of such a compound from an HTS campaign would trigger further investigation into its mechanism of action and potential for optimization. The amenability of the scaffold to chemical modification would be a significant asset in a hit-to-lead program.

Emerging Methodologies in Ligand Discovery and Target Deconvolution

Modern drug discovery employs a range of sophisticated techniques for ligand discovery and subsequent identification of their biological targets, a process known as target deconvolution. These methods include affinity-based proteomics, photo-affinity labeling, and computational approaches like pharmacophore modeling and molecular docking.

Should This compound emerge as a hit from a phenotypic screen, these target deconvolution strategies would be employed to identify its molecular target(s). For instance, a chemical probe could be designed based on its structure to "pull down" its binding partners from cell lysates.

Computationally, the 3D structure of This compound could be used to generate a pharmacophore model. This model represents the key chemical features required for biological activity and can be used to virtually screen large databases for other compounds that fit the model, potentially leading to the discovery of novel ligands with similar activity. nih.govnih.gov Molecular docking studies could then be used to predict the binding mode of these compounds to potential protein targets.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.